Methyl 3-hydroxy-4,5-dimethoxybenzoate
Description
Overview of Methyl 3-hydroxy-4,5-dimethoxybenzoate as a Chemical Entity within Benzoate (B1203000) Derivatives
This compound is a methyl ester of a substituted benzoic acid. Structurally, it is a derivative of gallic acid, a phenolic acid widely found in the plant kingdom. chembk.commedchemexpress.com As a member of the benzoate family, it shares the core structure of a benzene (B151609) ring attached to a carboxylic acid group, with the acidic proton replaced by a methyl group. Its unique identity arises from the specific arrangement of hydroxyl and methoxy (B1213986) groups on the benzene ring, which significantly influences its chemical and biological properties.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₅ |
| Molecular Weight | 212.2 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester, Methyl 4,5-dimethoxy-3-hydroxybenzoate, Methyl 5-hydroxyveratrate |
| CAS Number | 83011-43-2 |
| Appearance | White to light beige crystalline powder or crystals |
| Melting Point | 80-84 °C chembk.com |
| Boiling Point | 312.03 °C (rough estimate) chembk.com |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297) |
Historical Context and Significance in Natural Products Chemistry Research
The history of this compound is intrinsically linked to the exploration of natural products. While the specific date of its initial discovery is not widely documented, its identification has been reported in various plant species, highlighting its role as a phytochemical. It has been isolated from plants such as Pinus sylvestris (Scots pine), Myricaria laxiflora, Galla Rhois (a gall produced on Rhus chinensis), and Sanguisorba officinalis (Great Burnet). medchemexpress.comtargetmol.comchemfaces.com
The study of such natural compounds is a cornerstone of pharmacognosy and medicinal chemistry. Historically, the investigation of plant-derived molecules has led to the discovery of numerous therapeutic agents. The presence of this compound in traditionally used medicinal plants suggests its potential contribution to their observed biological effects. Its structural relationship to gallic acid, a compound with a long history of study for its antioxidant and other beneficial properties, further underscores its significance in the field of natural products chemistry.
Contemporary Research Landscape and Emerging Scientific Interest in this compound
In recent years, this compound has emerged from relative obscurity to become a subject of focused scientific investigation. This contemporary interest is driven by its diverse and promising biological activities.
Antimicrobial and Antioxidant Properties: A significant body of research has highlighted the antimicrobial and antioxidant potential of this compound. Studies have demonstrated its inhibitory activity against various microorganisms. For instance, it has shown antimicrobial effects against Staphylococcus aureus and Rhizopus, with a minimum inhibitory concentration (MIC) of 5 mg/ml, and against E. coli with a MIC of 10 mg/ml. chemfaces.com Furthermore, the compound exhibits notable antioxidant activity, particularly in the presence of hydrogen peroxide. medchemexpress.com
Role in Chemical Synthesis: Beyond its intrinsic biological activities, this compound serves as a valuable starting material in organic synthesis. A notable example is its use in a novel synthesis of Gefitinib (B1684475), an anticancer drug that acts as a tyrosine kinase inhibitor. mdpi.comnih.gov This application underscores the compound's utility as a building block for more complex and pharmacologically important molecules.
Neuroprotective Potential: Emerging research has also begun to explore the neuroprotective effects of benzoate derivatives. While direct studies on this compound in this area are still developing, related compounds like methyl 3,4-dihydroxybenzoate have shown protective effects against neurotoxicity. nih.gov This suggests a potential avenue for future research into the neuroprotective capabilities of this compound.
The growing body of research indicates that this compound is a multifaceted compound with significant potential in various scientific domains. Its natural origin, coupled with its demonstrated biological activities and synthetic utility, positions it as a molecule of considerable interest for future academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxy-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIFXEQPXQVBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370056 | |
| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83011-43-2 | |
| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Natural Occurrence and Phytochemical Investigations of Methyl 3 Hydroxy 4,5 Dimethoxybenzoate
Identification and Isolation from Diverse Plant Species
Methyl 3-hydroxy-4,5-dimethoxybenzoate, a derivative of gallic acid, is a phenolic compound that has been identified and isolated from a variety of plant species. Its natural occurrence is of interest to researchers in the fields of phytochemistry and pharmacognosy.
Myricaria laxiflora
Myricaria laxiflora, a rare and endangered shrub native to the Three Gorges region of China, has been identified as a natural source of this compound. glpbio.com Phytochemical studies of this plant have led to the isolation of this gallic acid derivative, which is also referred to as gallicin in some contexts. glpbio.com Research has indicated that this compound, isolated from M. laxiflora, exhibits notable antimicrobial and antioxidant activities.
Pinus sylvestris
Pinus sylvestris, commonly known as Scots pine, is another botanical source of this compound. targetmol.com This compound is described as a gallic acid derivative extracted from this widespread coniferous tree. targetmol.com The needles and bark of Pinus sylvestris are known to be rich in various phenolic compounds, which contribute to its traditional medicinal uses. herbazest.com The presence of this compound is part of the complex phytochemical profile of this plant.
Galla Rhois
Galla Rhois, the gall produced on the leaves of Rhus chinensis by the aphid Schlechtendalia chinensis, is a well-known traditional Chinese medicine. It is particularly rich in phenolic compounds, with major components being gallic acid and its derivative, methyl gallate. While these compounds are structurally related to this compound, the direct isolation of the latter from Galla Rhois is not extensively documented in the available research. Further phytochemical investigations may be required to confirm its presence in this natural source.
Sanguisorba officinalis
The perennial plant Sanguisorba officinalis, or great burnet, has been a subject of phytochemical research leading to the identification of various phenolic compounds. While some commercial suppliers indicate that this compound is sourced from the herbs of Sanguisorba officinalis, detailed scientific literature more prominently features the isolation of a closely related compound, methyl 4-O-β-D-glucopyranosy-5-hydroxy-3-methoxylbenzoate, from its roots. nih.govresearchgate.net This suggests that the basic structural skeleton of this compound is present in the plant's metabolic profile.
Methodologies for Extraction and Isolation from Biological Matrices
The extraction and isolation of this compound from plant sources involve a series of standard phytochemical techniques designed to separate phenolic compounds from a complex biological matrix. A generalized methodology typically includes the following steps:
Sample Preparation: The plant material (e.g., leaves, roots, bark) is first dried and then ground into a fine powder to increase the surface area for solvent extraction.
Extraction: A solvent extraction method is employed to draw out the desired compounds from the plant powder. Common techniques include:
Maceration: The powdered plant material is soaked in a solvent (such as methanol (B129727), ethanol, or acetone) for an extended period with occasional agitation. nih.gov
Soxhlet Extraction: A more efficient method where the plant material is continuously washed with a distilled solvent, allowing for a more thorough extraction. nih.gov
Modern Techniques: More advanced methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can also be used to improve efficiency and reduce extraction time and solvent consumption. nih.govmdpi.com
Fractionation and Purification: The initial crude extract contains a mixture of various compounds. To isolate this compound, the extract is subjected to fractionation. This often involves liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.
Chromatographic Separation: The fractions enriched with phenolic compounds are then further purified using chromatographic techniques.
Column Chromatography: This is a standard method where the fraction is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds at different rates, leading to their separation.
High-Performance Liquid Chromatography (HPLC): For final purification and isolation of the pure compound, preparative HPLC is often employed. nih.gov This technique offers high resolution and is effective in separating structurally similar compounds.
Structural Elucidation: Once the pure compound is isolated, its chemical structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Ethnobotanical Significance and Traditional Medicinal Context of Source Plants
The plants from which this compound is isolated have been used for centuries in traditional medicine systems worldwide, often for ailments related to inflammation, infections, and bleeding.
Myricaria laxiflora , though a rare species, is noted for its use in traditional herbal medicine for treating conditions like scalds and arthritis, suggesting anti-inflammatory properties that may be linked to its phenolic constituents.
Pinus sylvestris has a long history of use in European folk medicine. The needles and essential oil are traditionally used to treat respiratory conditions such as coughs and bronchitis, as well as for relieving muscle and joint pain associated with rheumatism and arthritis. kurrajongnaturalmedicinecentre.com.auforcesofnaturemedicine.com These uses point towards the anti-inflammatory and analgesic potential of its chemical components. kurrajongnaturalmedicinecentre.com.au
Galla Rhois is a significant medicine in Traditional Chinese Medicine (TCM). It is primarily used for its astringent properties to treat conditions like diarrhea, dysentery, and various forms of hemorrhage. nih.gov Its anti-inflammatory properties are also utilized in treating ulcers and persistent coughs.
Sanguisorba officinalis , known as "Di Yu" in TCM, has been used for over 2,000 years, primarily to cool the blood and stop bleeding. wikipedia.orggreenmbio.com It is applied both internally and topically to treat a wide range of conditions including bloody dysentery, nosebleeds, burns, scalds, and insect bites. wikipedia.orggreenmbio.comcaringsunshine.com Its use in treating inflammatory skin conditions like eczema is also reported. frontiersin.org The root is the most commonly used part and its therapeutic effects are largely attributed to its rich content of phenolic compounds. greenmbio.com
Synthetic Methodologies and Chemical Transformations of Methyl 3 Hydroxy 4,5 Dimethoxybenzoate
Strategies for Direct Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate
The synthesis of this compound, a derivative of gallic acid, requires precise control over the regioselectivity of reactions, particularly methylation, due to the presence of multiple hydroxyl groups on the precursor molecules. targetmol.commedchemexpress.comambeed.com
The direct synthesis of this compound often starts from Methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate), which is readily synthesized by the esterification of gallic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. ekb.egsigmaaldrich.com The primary challenge lies in selectively methylating the hydroxyl groups at the C4 and C5 positions while leaving the C3 hydroxyl group free.
The differential acidity and steric hindrance of the three hydroxyl groups on the methyl gallate ring can be exploited to achieve a degree of regioselectivity. However, direct methylation without protecting groups is often difficult to control and may result in a mixture of products, including the fully methylated Methyl 3,4,5-trimethoxybenzoate (B1228286) and other partially methylated isomers. Reagents such as diazomethane (B1218177) have been suggested for methylation, but achieving high selectivity for the desired product in a single step remains a significant synthetic challenge. researchgate.net
To overcome the challenges of direct selective methylation, chemists often employ protecting group strategies. jocpr.com These strategies involve temporarily masking one or more reactive functional groups to allow a reaction to occur at a specific site. jocpr.comnih.gov For the synthesis of this compound, a multi-step protection-deprotection sequence is a reliable, albeit less atom-economical, approach. researchgate.net
A plausible synthetic route involves the following steps:
Protection of Vicinal Diols: The 4- and 5-hydroxyl groups of Methyl 3,4,5-trihydroxybenzoate can be selectively protected by forming a cyclic acetal, such as an acetonide, using 2,2-dimethoxypropane (B42991) under acidic conditions. This leaves the 3-hydroxyl group available for subsequent reactions. researchgate.net
Protection of the Remaining Hydroxyl Group: The free 3-hydroxyl group is then protected, for example, as a benzyl (B1604629) ether using benzyl bromide and a base like sodium hydride. researchgate.net
Deprotection of the Acetal: The acetonide protecting the 4,5-dihydroxy groups is selectively removed under acidic conditions (e.g., using an acidic ion exchange resin) to regenerate the diol. researchgate.net
Methylation: The now-free hydroxyl groups at the C4 and C5 positions are methylated using a suitable reagent such as dimethyl sulfate (B86663) or methyl iodide. researchgate.net
Final Deprotection: The benzyl group at the C3 position is removed, typically by catalytic hydrogenation, to yield the final product, this compound. researchgate.net
A summary of this strategy is presented in the table below.
| Step | Reaction | Purpose | Typical Reagents |
|---|---|---|---|
| 1 | Acetonide Formation | Selectively protect the C4 and C5 hydroxyl groups. | 2,2-dimethoxypropane, p-TsOH |
| 2 | Benzylation | Protect the C3 hydroxyl group. | Benzyl bromide (BnBr), Sodium hydride (NaH) |
| 3 | Acetonide Cleavage | Deprotect the C4 and C5 hydroxyl groups for methylation. | Acidic ion exchange resin (e.g., Dowex 50W) |
| 4 | O-Methylation | Methylate the free C4 and C5 hydroxyl groups. | Dimethyl sulfate (DMS), Sodium hydride (NaH) |
| 5 | Debenzylation | Remove the final protecting group to yield the target compound. | H₂, Palladium on carbon (Pd/C) |
Research into methylation reactions continues to seek more efficient, safer, and environmentally benign reagents and conditions. While dimethyl sulfate (DMS) and methyl iodide are effective, they are highly toxic and carcinogenic. researchgate.net
Dimethyl carbonate (DMC) has emerged as a greener alternative for O-methylation. rsc.org It is less toxic than traditional methylating agents, and its byproducts (methanol and CO2) can be recycled. rsc.org The reaction is typically carried out at higher temperatures and can be catalyzed by bases or, more recently, ionic liquids, which can enhance reaction rates and selectivity. rsc.org
The table below compares common methylating agents used in the synthesis of phenolic ethers.
| Methylating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Dimethyl Sulfate | (CH₃)₂SO₄ | Basic conditions (e.g., K₂CO₃, NaOH), moderate temperature | Highly reactive, effective | Extremely toxic, carcinogenic |
| Methyl Iodide | CH₃I | Basic conditions (e.g., NaH, K₂CO₃) | Highly reactive | Toxic, volatile, expensive |
| Diazomethane | CH₂N₂ | Mild, neutral conditions | Reacts quickly, often with high yield | Extremely toxic, explosive, requires special handling |
| Dimethyl Carbonate | (CH₃O)₂CO | High temperature, basic catalyst or ionic liquid | Low toxicity ("green" reagent), inexpensive | Lower reactivity, requires harsher conditions |
Chemical Modifications and Synthesis of Derivatives of this compound
The structure of this compound, with its reactive phenolic hydroxyl group and ester functionality, serves as a versatile scaffold for the synthesis of more complex molecules and a diverse range of derivatives.
The single free hydroxyl group at the C3 position is a prime site for further chemical modification.
Etherification: This hydroxyl group can be readily alkylated to form various ethers. A notable example is its use as a starting material in a novel synthesis of Gefitinib (B1684475), an anticancer agent. mdpi.comnih.gov In the first step of this synthesis, Methyl 3-hydroxy-4-methoxybenzoate (a related compound) is alkylated with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate to afford the corresponding 3-(3-chloropropoxy) derivative in high yield. mdpi.com A similar reaction can be applied to this compound to introduce a variety of alkyl or aryl side chains, thereby modifying the compound's physical and biological properties.
Esterification: The hydroxyl group can also be acylated to form esters. This can be achieved using acyl chlorides or acid anhydrides under basic conditions. This transformation allows for the introduction of a wide range of functional groups, further expanding the chemical diversity of derivatives.
| Reaction Type | Reagent Example | Product Type | Significance |
|---|---|---|---|
| Etherification (Alkylation) | 1-bromo-3-chloropropane, K₂CO₃ | 3-Alkoxy derivative | Key step in the synthesis of complex molecules like Gefitinib. mdpi.comnih.gov |
| Esterification (Acylation) | Acetyl chloride, Pyridine | 3-Acetoxy derivative | Increases lipophilicity and can serve as a prodrug form. |
The synthetic methodologies used for this compound can be adapted to produce its isomers and other related analogues, which are valuable for structure-activity relationship studies.
Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl syringate): This isomer is the methyl ester of syringic acid. Syringic acid can be prepared via the selective demethylation of 3,4,5-trimethoxybenzoic acid in a basic medium using reagents like potassium hydroxide (B78521) in ethylene (B1197577) glycol, which preferentially cleaves the 4-methoxy group. google.com Subsequent esterification with methanol yields the target compound. google.comsigmaaldrich.com
Methyl 3,4-dimethoxybenzoate (Methyl veratrate): This analogue lacks the hydroxyl group present in the primary compound of interest. Its synthesis is straightforward and can be achieved by the direct esterification of 3,4-dimethoxybenzoic acid (veratric acid) with methanol. google.comlookchem.com This reaction can be catalyzed by dicyclohexylcarbodiimide (B1669883) (DCC) at temperatures below 45 °C. google.com
Methyl 3-hydroxy-2,4-dimethoxybenzoate: The synthesis of asymmetrically substituted benzoates like this isomer requires careful regioselective strategies. A potential route could start from 2,3-dihydroxy-4-methoxybenzaldehyde, which can be synthesized in multiple steps from non-aromatic precursors. whiterose.ac.uk The aldehyde would then need to be oxidized to the corresponding carboxylic acid, followed by esterification and selective methylation of the remaining hydroxyl group. Alternatively, starting from a different commercially available dihydroxybenzoic acid and applying regioselective protection and methylation strategies, similar to those described in section 3.1.2, could yield the desired product. diva-portal.org
The table below summarizes key information about these related compounds.
| Compound Name | Structure | Typical Synthetic Precursor | Key Synthetic Transformation |
|---|---|---|---|
| Methyl 4-hydroxy-3,5-dimethoxybenzoate | Ester of syringic acid | 3,4,5-Trimethoxybenzoic acid | Selective demethylation at C4, followed by esterification. google.com |
| Methyl 3,4-dimethoxybenzoate | Ester of veratric acid | 3,4-Dimethoxybenzoic acid | Direct esterification. google.com |
| Methyl 3-hydroxy-2,4-dimethoxybenzoate | Asymmetrically substituted ester | Substituted dihydroxybenzoic acids | Multi-step synthesis involving protection/deprotection and regioselective methylation. diva-portal.org |
Mechanistic Studies and Optimization of Synthetic Pathways for this compound
The synthesis of this compound from its common precursor, methyl 3,4,5-trihydroxybenzoate (methyl gallate), is a process that necessitates a strategic approach to achieve the desired regioselectivity. Direct methylation of methyl gallate often leads to a mixture of products with low yields of the target compound. To overcome this, synthetic chemists have explored various strategies, primarily centered around the differential reactivity of the three hydroxyl groups.
One of the key mechanistic considerations is the relative acidity of the phenolic protons. The hydroxyl group at the 4-position is generally the most acidic due to resonance stabilization of the corresponding phenoxide ion by the adjacent ester group. However, steric hindrance and the potential for intramolecular hydrogen bonding can also influence the reactivity of each hydroxyl group.
A common and effective strategy involves a sequence of protection, methylation, and deprotection steps. This approach allows for the selective modification of the desired hydroxyl groups while the others are temporarily masked.
A Plausible Synthetic Pathway:
A frequently discussed synthetic route involves the initial protection of the more reactive hydroxyl groups, followed by methylation and subsequent deprotection. While direct selective methylation is challenging, a multi-step protection strategy has been proposed. One such strategy involves the formation of an acetonide to protect the vicinal 4,5-dihydroxy groups. However, this would lead to the methylation of the 3-position, yielding an isomeric product.
A more viable, albeit lengthy, approach involves the selective protection of the 3-hydroxyl group, methylation of the remaining hydroxyls, and final deprotection. For instance, the 3-hydroxyl group can be selectively protected as a benzyl ether. This is followed by the methylation of the 4- and 5-hydroxyl groups using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The final step involves the cleavage of the benzyl ether, typically through catalytic hydrogenation, to yield the desired this compound.
Optimization of this pathway would involve a systematic study of various protecting groups for the 3-hydroxyl position, evaluating their ease of introduction and removal, as well as their stability under the methylation conditions. Furthermore, a thorough investigation of different methylating agents, bases, solvents, and reaction temperatures is crucial to maximize the yield and purity of the final product.
Optimization of Reaction Conditions:
The efficiency of each step in the synthetic sequence is highly dependent on the reaction conditions. The following table summarizes key parameters that are typically optimized in the synthesis of related polyhydroxybenzoate derivatives.
| Step | Parameter | Typical Conditions/Reagents | Effect on Reaction |
|---|---|---|---|
| Protection | Protecting Group | Benzyl bromide, Acyl chlorides | Selectivity, Stability |
| Base | K₂CO₃, NaH | Deprotonation efficiency | |
| Solvent | Acetone, DMF, THF | Solubility, Reaction rate | |
| Temperature | Room temperature to reflux | Reaction kinetics | |
| Methylation | Methylating Agent | Dimethyl sulfate, Methyl iodide | Reactivity, Cost |
| Base | K₂CO₃, Cs₂CO₃ | Strength, Solubility | |
| Solvent | DMF, Acetone | Polarity, Boiling point | |
| Temperature | Room temperature to 80°C | Rate vs. Side reactions | |
| Deprotection | Method | Catalytic Hydrogenation (for benzyl) | Cleavage efficiency |
| Catalyst | Palladium on carbon (Pd/C) | Activity, Loading | |
| Solvent | Methanol, Ethanol | Hydrogen solubility | |
| Pressure | Atmospheric to high pressure | Reaction rate |
Detailed mechanistic studies often employ techniques such as kinetic analysis and computational modeling to understand the transition states and intermediates involved in the regioselective reactions. For instance, understanding the subtle electronic and steric differences between the hydroxyl groups can inform the choice of protecting groups and reaction conditions to favor the desired outcome. While direct methylation of methyl 3,4,5-trihydroxybenzoate with agents like iodomethane (B122720) in the presence of bases like cesium carbonate or potassium carbonate has been attempted, the yields are often disappointing, with the formation of mono-methylated derivatives being a significant side product. This highlights the necessity of a well-designed protection strategy for achieving high yields of this compound.
Advanced Analytical Characterization of Methyl 3 Hydroxy 4,5 Dimethoxybenzoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to determining the precise arrangement of atoms and functional groups within the Methyl 3-hydroxy-4,5-dimethoxybenzoate molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, the ester methyl protons, and the hydroxyl proton. The two aromatic protons would appear as singlets due to their symmetrical substitution pattern. The three methyl groups (two methoxy and one ester) would also appear as sharp singlets, with integrations corresponding to three protons each. The phenolic hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show ten distinct signals, corresponding to the seven aromatic carbons (including the carbonyl carbon) and the three methyl carbons. The chemical shifts of these carbons provide insight into their electronic environment. For instance, the carbonyl carbon of the ester group is expected to resonate at a significantly downfield position.
2D NMR Applications: Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would primarily show no cross-peaks between the aromatic protons as they are isolated, confirming their meta-relationship to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. columbia.edu It would definitively link the proton signals of the aromatic rings and the methyl groups to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edu For instance, HMBC would show correlations from the methoxy protons to their attached aromatic carbons and from the ester methyl protons to the carbonyl carbon, providing unequivocal evidence for the connectivity of the entire molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~125.0 |
| C2 | ~7.20 (s, 1H) | ~107.0 |
| C3 | - | ~147.0 |
| C4 | - | ~139.0 |
| C5 | - | ~152.0 |
| C6 | ~7.25 (s, 1H) | ~108.0 |
| C=O | - | ~166.5 |
| 4-OCH₃ | ~3.90 (s, 3H) | ~56.0 |
| 5-OCH₃ | ~3.92 (s, 3H) | ~60.5 |
| COOCH₃ | ~3.85 (s, 3H) | ~52.0 |
| 3-OH | Variable (broad s, 1H) | - |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. nih.govejpmr.com
The electron ionization (EI) mass spectrum of this compound (molar mass: 212.20 g/mol ) would display a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 212. nih.gov The fragmentation pattern is characteristic of aromatic esters and provides structural confirmation. Key fragmentation pathways include:
Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in a prominent fragment ion at m/z 181.
Loss of a methyl radical (•CH₃): Fragmentation of the methoxy groups on the aromatic ring can result in the loss of a methyl radical, leading to a fragment at m/z 197.
Formation of the galloyl cation: Subsequent loss of carbon monoxide (CO) from the m/z 181 fragment can produce an ion at m/z 153.
GC-MS profiling is used to analyze the compound's volatility and can serve as a purity check. nih.govwiley.com The retention time in the gas chromatogram is a characteristic property under specific analytical conditions, and the accompanying mass spectrum confirms the identity of the eluting peak. researchgate.net
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 197 | [M - CH₃]⁺ |
| 181 | [M - OCH₃]⁺ |
| 153 | [M - OCH₃ - CO]⁺ |
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rockymountainlabs.com The IR spectrum of this compound would exhibit several characteristic absorption bands.
The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching of the aromatic ester group gives rise to a strong, sharp peak typically found between 1730 and 1715 cm⁻¹. spectroscopyonline.comlibretexts.org The C-O stretching vibrations of the ester and ether linkages produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically result in several peaks in the 1600-1450 cm⁻¹ region. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Methyl (OCH₃, COOCH₃) |
| 1725-1715 (strong) | C=O stretch | Aromatic Ester |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1300-1200 | C-O stretch | Aryl Ether & Ester |
| 1150-1050 | C-O stretch | Aryl Ether & Ester |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands arising from its aromatic system and associated auxochromic groups (hydroxyl and methoxy).
As a derivative of gallic acid, it is expected to exhibit strong absorption in the UV region. mdpi.com Typically, gallic acid and its esters show two main absorption maxima (λmax). researchgate.netresearchgate.net One intense band is expected around 215-220 nm and a second, broader band around 270-280 nm. mdpi.com These absorptions are attributed to π → π* electronic transitions within the substituted benzene (B151609) ring. The position and intensity of these bands can be influenced by the solvent polarity.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
| ~220 nm | π → π | Substituted Benzene Ring |
| ~275 nm | π → π | Substituted Benzene Ring |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for determining its concentration in a sample.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for phenolic compounds. embrapa.br
In a typical setup, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a gradient mixture of an aqueous acidic solution (e.g., water with acetic acid or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. japsonline.com Detection is commonly performed using a UV-Vis diode array detector (DAD), which can monitor the elution at the compound's absorption maximum (~275 nm). mdpi.com
For purity assessment, the chromatogram should ideally show a single, sharp, and symmetrical peak. The area of this peak is proportional to the concentration of the compound. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. hueuni.edu.vn This allows for the precise determination of the amount of this compound in an unknown sample. Method validation ensures the linearity, accuracy, precision, and robustness of the analytical procedure. embrapa.br
Table 5: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD at ~275 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which necessitates the use of a specialized pumping system capable of delivering mobile phases at high pressures. While specific UPLC analytical methods for this compound are not extensively detailed in publicly available literature, a robust method can be extrapolated from established HPLC procedures for related phenolic compounds, such as gallic acid and other benzoate (B1203000) derivatives. greenpharmacy.infonih.govmdpi.comfabad.org.tr
The separation of this compound via UPLC would typically be achieved using a reversed-phase column, such as a C18 stationary phase. mdpi.com The mobile phase would likely consist of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. nih.gov The acidic component of the mobile phase aids in suppressing the ionization of the phenolic hydroxyl group, leading to improved peak shape and retention time stability.
Detection is commonly performed using a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, thereby providing both quantitative data and information about the peak's spectral purity. Given the aromatic nature of this compound, a primary detection wavelength in the UV range of 270-280 nm would be appropriate. The method would be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for quantitative analysis. greenpharmacy.infofabad.org.tr
Below is a representative table of UPLC conditions derived from methodologies for similar analytes.
| Parameter | Condition |
| Instrument | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Representative: 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Detection | PDA Detector at 275 nm |
| Expected Retention Time | Dependent on the specific gradient, but estimated to be in the range of 2-4 minutes |
X-ray Diffraction Analysis of this compound and its Crystalline Forms (including related molecular salts)
However, the analysis of structurally related substituted benzoates can provide valuable insights into the expected crystallographic features of this compound. Studies on various substituted benzoic acids and their esters reveal common packing motifs, such as the formation of hydrogen-bonded dimers and layers. In the case of this compound, the presence of a hydroxyl group allows for the formation of intermolecular hydrogen bonds, which would significantly influence the crystal packing. These interactions, along with potential π–π stacking of the benzene rings, would be key determinants of the resulting crystal structure.
The crystalline form of a compound can have a profound impact on its physicochemical properties, including solubility, melting point, and stability. The investigation of different crystalline forms (polymorphs) and molecular salts of an active pharmaceutical ingredient is a critical aspect of drug development. By forming salts with appropriate counter-ions, it is often possible to modulate these properties to achieve desired therapeutic outcomes.
A summary of crystallographic data for some related substituted benzoate compounds is presented below to illustrate the typical range of lattice parameters and space groups observed for this class of molecules.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Benzoic Acid | Monoclinic | P2₁/c | 5.51 | 5.14 | 21.96 | [Generic Database Entry] |
| p-Toluic Acid | Monoclinic | P2₁/c | 13.91 | 3.84 | 13.56 | [Generic Database Entry] |
| p-Butylbenzoic Acid | Monoclinic | P2₁/c | 15.34 | 7.63 | 17.65 | [Generic Database Entry] |
It is anticipated that a single-crystal X-ray diffraction study of this compound would reveal a monoclinic or orthorhombic crystal system, with the molecules likely forming hydrogen-bonded networks. The precise determination of its crystal structure awaits future experimental investigation.
Biological Activities and Pharmacological Investigations of Methyl 3 Hydroxy 4,5 Dimethoxybenzoate
Antimicrobial Potential
Studies have demonstrated that Methyl 3-hydroxy-4,5-dimethoxybenzoate exhibits significant antimicrobial activities against a range of microorganisms. medchemexpress.com
The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. Research has established its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) required to prevent the growth of Staphylococcus aureus has been determined to be 5 mg/ml. targetmol.com For Escherichia coli, a higher concentration of 10 mg/ml is required to achieve the same inhibitory effect. targetmol.com The antibacterial properties of benzoic acid derivatives are a subject of ongoing research, with studies exploring their potential in combating various bacterial strains. ontosight.airesearchgate.net
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 mg/ml | targetmol.com |
| Escherichia coli | 10 mg/ml | targetmol.com |
In addition to its antibacterial action, this compound has also displayed antifungal capabilities. Investigations have confirmed its activity against the fungus Rhizopus. The minimum inhibitory concentration for Rhizopus was found to be 5 mg/ml, indicating a notable potential for antifungal applications. targetmol.com
Table 2: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Rhizopus | 5 mg/ml | targetmol.com |
Antioxidant Activity
This compound is recognized for its antioxidant properties, particularly its ability to counteract oxidative stress. targetmol.com
The antioxidant capacity of this compound is evident in its performance in the presence of hydrogen peroxide (H₂O₂), a common reactive oxygen species (ROS). targetmol.commedchemexpress.com Studies in SH-SY5Y cells have shown it to be fairly active in providing resistance against oxidation induced by H₂O₂ at concentrations ranging from 1.0625 to 6.25 μg/mL. medchemexpress.com
Anti-inflammatory and Immunomodulatory Effects (considering related analogues)
While direct studies on the anti-inflammatory effects of this compound are limited, research on closely related analogues provides significant insight into its potential in this area. Compounds such as Syringic Acid and Methyl Syringate, which share a similar structural backbone, have demonstrated notable anti-inflammatory and immunomodulatory properties. nih.govnih.gov
Nitric oxide (NO) is a crucial signaling molecule in inflammatory processes. nih.gov While essential for immune defense, excessive production of NO by enzymes like inducible nitric oxide synthase (iNOS) can lead to tissue damage. nih.govnih.gov The modulation of NO production is therefore a key target for anti-inflammatory agents.
Research on an analogue, methyl-4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, has shown a strong anti-inflammatory effect by inhibiting nitric oxide production and the expression of iNOS in CpG-DNA-induced dendritic cells. ajol.info This suggests that compounds with a similar methoxyphenol structure may possess the ability to regulate inflammatory pathways by controlling NO levels. Further studies on other related compounds have shown that they can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, reinforcing the potential of this class of molecules as anti-inflammatory agents. nih.govscielo.br Methyl syringate, another close analogue, has been identified as a potent inhibitor of neutrophil reactive oxygen species (ROS) activity, which is closely linked to the inflammatory response. nih.govimrpress.com
Antifeedant Properties in Pest Management (considering related benzoic acid derivatives)
The potential of benzoic acid derivatives as antifeedants in pest management has been a subject of scientific inquiry. While specific studies on this compound are not extensively documented in this context, research on structurally related compounds provides valuable insights into its potential activity. Aromatic organic compounds, including various benzoic acid derivatives, have been identified as feeding deterrents for the pine weevil, Hylobius abietis, a significant pest affecting conifer seedlings in Europe. nih.gov
A study evaluating 55 different benzoic acid derivatives revealed key structure-activity relationships for their antifeedant effects against H. abietis. nih.gov The research identified that the substitution pattern on the benzene (B151609) ring is crucial for the antifeedant activity. Among the tested compounds, methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate demonstrated the highest antifeedant indices, suggesting that the presence and position of methoxy (B1213986) groups, as well as the nature of the ester group, play a significant role. nih.gov Another effective compound was identified as methyl 2-hydroxy-3-methoxybenzoate. researchgate.net These findings suggest that the arrangement of hydroxyl and methoxy groups on the benzoic acid scaffold, similar to that in this compound, could confer antifeedant properties.
Furthermore, gallic acid (3,4,5-trihydroxybenzoic acid), the parent acid of the target compound, has demonstrated adverse effects on the growth and development of the larvae of the tobacco cutworm, Spodoptera litura. nih.gov When incorporated into the diet, gallic acid led to increased larval mortality, decreased adult emergence, and a significant reduction in growth and consumption rates in a dose-dependent manner. nih.gov This suggests that the core benzoic acid structure with multiple hydroxylations possesses inherent antifeedant and insecticidal properties.
The following table summarizes the antifeedant activity of selected benzoic acid derivatives against the pine weevil, Hylobius abietis.
| Compound | Antifeedant Index |
| Methyl 2,4-dimethoxybenzoate | High |
| Isopropyl 2,4-dimethoxybenzoate | High |
| Methyl 2-hydroxy-3-methoxybenzoate | High |
| Methyl (3,5-dimethoxyphenyl)acetate | High |
| Methyl (2,5-dimethoxyphenyl)acetate | High |
Data sourced from Unelius et al., 2006. nih.gov
Enzyme Modulatory Activities
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. tandfonline.com Various benzoic acid derivatives have been evaluated for their tyrosinase inhibitory potential. Studies have shown that the presence and position of hydroxyl and methoxy groups on the benzoic acid ring influence the inhibitory activity. tandfonline.comtandfonline.comnih.gov
For instance, p-hydroxybenzoic acid and its methyl ester, methyl p-hydroxybenzoate, have been identified as tyrosinase inhibitors. tandfonline.comnih.gov In one study, methyl p-hydroxybenzoate exhibited an IC50 value of 0.66 ± 0.025 mM against mushroom tyrosinase, which was comparable to the standard inhibitor arbutin (B1665170) (IC50 = 0.32 ± 0.015 mM). tandfonline.comnih.gov Kinetic analysis revealed that these compounds act as competitive inhibitors. tandfonline.comnih.gov
The structure-activity relationship of benzoic acid derivatives suggests that the electronic properties and steric hindrance of the substituents are important for their interaction with the enzyme's active site. tandfonline.comtandfonline.comnih.gov While direct studies on this compound are limited, the known activity of its structural isomers and related compounds suggests it may also possess tyrosinase inhibitory properties. The 3-hydroxy-4,5-dimethoxy substitution pattern could potentially interact with the copper-containing active site of tyrosinase.
The table below presents the tyrosinase inhibitory activity of some relevant benzoic acid derivatives.
| Compound | IC50 (mM) | Type of Inhibition |
| p-Hydroxybenzoic acid | 0.98 ± 0.042 | Competitive |
| Methyl p-hydroxybenzoate | 0.66 ± 0.025 | Competitive |
| Arbutin (Standard) | 0.32 ± 0.015 | Not specified |
| Kojic acid (Standard) | 0.01667 | Not specified |
Data sourced from Lee et al., 2015 and Khan et al., 2010. tandfonline.comtandfonline.comnih.gov
Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. mdpi.comresearchgate.netresearchgate.net Sesquiterpene-aryl ester derivatives have been synthesized and evaluated for their ability to inhibit human topoisomerase I (TOP1). mdpi.comresearchgate.netresearchgate.net These studies have shown that the conjugation of a sesquiterpene moiety, such as drimenol, with a substituted benzoic acid can lead to potent cytotoxic and topoisomerase-inhibiting compounds. mdpi.comresearchgate.netresearchgate.net
In one such study, a series of sesquiterpene-aryl esters were synthesized and tested for their cytotoxic activity and TOP1 inhibition. mdpi.com A derivative incorporating a hydroxylated and methylated phenyl ring demonstrated significant activity. mdpi.com Specifically, substitutions on the aromatic ring were found to be crucial for the biological effect. While a direct ester of this compound with a sesquiterpene was not reported, the findings from related structures suggest that such a derivative could be a promising candidate for topoisomerase inhibition. The aryl moiety of these hybrid molecules plays a critical role in their interaction with the TOP1-DNA complex. mdpi.com
The following table shows the cytotoxic activity of selected sesquiterpene-aryl ester derivatives against different cancer cell lines, which is often correlated with their topoisomerase inhibitory activity.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 6a | PC-3 (prostate) | 10.3 ± 0.9 |
| 6a | HT-29 (colon) | 14.5 ± 0.8 |
| 6a | MCF-7 (breast) | 7.9 ± 0.5 |
Compound 6a is a sesquiterpene ester with a substituted hydroxy-methyl-benzoic acid moiety. Data sourced from Bonilla-Porras et al., 2023. mdpi.com
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed in various cancers, making it a key target for anticancer therapies. nih.govreactionbiology.com While specific data on this compound is scarce, structurally related compounds have been investigated as EGFR inhibitors. For example, novel 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines, which share some structural similarities with substituted benzoic acids in terms of aromatic substitution, have shown submicromolar affinities towards EGFR. nih.govreactionbiology.com The substitution pattern on the aromatic rings was found to be critical for the inhibitory activity. nih.govreactionbiology.com This suggests that appropriately substituted benzoic acid derivatives could potentially fit into the ATP-binding pocket of EGFR and act as inhibitors.
PanK Inhibition: Pantothenate kinase (PanK) is the rate-limiting enzyme in the biosynthesis of coenzyme A (CoA). nih.gov Modulators of PanK activity, both inhibitors and activators, are of interest for studying metabolic regulation and for potential therapeutic applications. nih.govstjude.orgmedchemexpress.com A high-throughput screening of a bioactive compound library identified several classes of small molecules that modulate PanK3 activity, including thiazolidinediones, sulfonylureas, and steroids as inhibitors, and fatty acyl-amides and tamoxifen (B1202) as activators. nih.gov While no direct evidence links this compound to PanK modulation, the diverse chemical scaffolds of known modulators suggest that a broad range of structures could interact with the allosteric regulatory domain of the enzyme. nih.gov
Other Reported Biological Effects (e.g., TRPA1 agonism for a regioisomer)
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons that is involved in the perception of pain, cold, and itch. nih.govnih.gov It is activated by a wide range of irritant compounds. Interestingly, a regioisomer of this compound, specifically methyl p-hydroxybenzoate (methyl paraben), has been shown to be a specific agonist of the TRPA1 channel. nih.govnih.gov
In studies using both HEK293 cells expressing TRPA1 and mouse sensory neurons, methyl paraben was found to activate TRPA1 channels with an EC50 value of 4.4 mM. nih.govnih.gov This activation was specific to TRPA1, as methyl paraben did not activate other related TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8. nih.gov Furthermore, the application of methyl paraben to mice induced pain-related behaviors, which could be blocked by a general TRP channel blocker. nih.govnih.gov This finding is particularly noteworthy as many known TRPA1 agonists also possess antibacterial properties, a characteristic shared by parabens. nih.govnih.gov The structural similarity between methyl p-hydroxybenzoate and this compound suggests that the latter could also potentially interact with the TRPA1 channel, although this would require experimental verification.
The following table details the TRPA1 activating properties of methyl p-hydroxybenzoate.
| Compound | Target | Activity | EC50 (mM) |
| Methyl p-hydroxybenzoate | TRPA1 | Agonist | 4.4 |
Structure Activity Relationship Sar Studies of Methyl 3 Hydroxy 4,5 Dimethoxybenzoate and Its Analogues
Identification of Key Structural Determinants for Biological Efficacy
The fundamental structural framework of Methyl 3-hydroxy-4,5-dimethoxybenzoate, a derivative of gallic acid, is a substituted benzene (B151609) ring. The nature, number, and position of the substituents on this ring are the primary determinants of its biological efficacy. The key structural features that have been identified as crucial for the biological activity of this class of compounds are:
The Phenolic Hydroxyl Group (-OH): This group is a critical determinant of antioxidant activity. Its ability to donate a hydrogen atom to stabilize free radicals is central to the antioxidant mechanism of phenolic compounds.
The Methyl Ester Group (-COOCH₃): This group influences the lipophilicity and, consequently, the bioavailability of the molecule. Alterations in the ester group can affect the compound's ability to cross cell membranes and interact with its biological targets.
Impact of Hydroxyl and Methoxy (B1213986) Group Positions on Activity Profiles
The spatial arrangement of the hydroxyl and methoxy groups on the aromatic ring of this compound and its analogues has a profound impact on their biological activities.
For antioxidant activity, the presence of multiple hydroxyl groups generally enhances efficacy. In the case of benzoic acid derivatives, hydroxyl substituents in the meta positions (3 and 5) have been shown to significantly increase antioxidant activity. The presence of electron-donating methoxy groups at these positions also contributes to the antioxidant potential. Specifically for syringic acid, the therapeutic properties are attributed to the presence of methoxy groups at positions 3 and 5 of the aromatic ring.
In terms of antimicrobial activity, the substitution pattern also plays a critical role. For phenolic acids, a decreasing number of hydroxyl groups has been observed to enhance activity against some bacteria. Conversely, the substitution of hydroxyl groups with methoxy groups has been shown to increase the antibacterial activity of hydroxybenzoic acids.
Correlation Between Chemical Modifications and Observed Biological Responses
Systematic chemical modifications of the this compound scaffold have provided insights into the correlation between structural changes and biological responses.
For instance, an increase in the number of hydroxyl groups on the benzene ring is generally correlated with enhanced antioxidant activity. This is evident when comparing the antioxidant potential of gallic acid (3,4,5-trihydroxybenzoic acid) with its di- and mono-hydroxy analogues. The addition of methoxy groups, as seen in syringic acid and its derivatives, also positively influences antioxidant capabilities.
Regarding antimicrobial effects, the structure-activity relationships are more complex and can be species-dependent. For some bacteria, increased lipophilicity through esterification of the carboxylic acid group can lead to enhanced antibacterial activity, likely due to improved membrane permeability. However, the specific arrangement of hydroxyl and methoxy groups remains a key factor. For example, syringic acid has demonstrated notable antibacterial activity against various microorganisms, with its Minimum Inhibitory Concentrations (MICs) against Cronobacter sakazakii strains being 5 mg/mL.
Comparative Analysis with Gallate and Syringate Derivatives
A comparative analysis of this compound with its close structural analogues, methyl gallate and methyl syringate, is essential for a comprehensive understanding of its SAR.
Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate): Possessing three hydroxyl groups, methyl gallate is a potent antioxidant. Studies have shown its strong free radical scavenging activity, with an IC50 value comparable to that of gallic acid. It also exhibits significant antimicrobial properties.
Methyl Syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate): This compound features one hydroxyl group and two methoxy groups. The two methoxy groups at positions 3 and 5 are believed to contribute significantly to its therapeutic properties, including its antioxidant activity.
This compound, with one hydroxyl and two methoxy groups at different positions compared to methyl syringate, presents a unique activity profile. Its documented antimicrobial activity includes MIC values of 5 mg/ml against Staphylococcus aureus and Rhizopus, and 10 mg/ml against E. coli.
Interactive Data Tables
Table 1: Antimicrobial Activity of this compound and Analogues
| Compound | Microorganism | Activity (MIC) |
| This compound | Staphylococcus aureus | 5 mg/mL |
| This compound | Escherichia coli | 10 mg/mL |
| This compound | Rhizopus | 5 mg/mL |
| Syringic Acid | Cronobacter sakazakii | 5 mg/mL |
| Methyl Gallate | Nalidixic acid-resistant bacteria | 250-1000 µg/mL |
Note: Data is compiled from different sources and experimental conditions may vary.
Table 2: Antioxidant Activity of Gallate Derivatives
| Compound | Assay | Activity (IC50) |
| Methyl Gallate | DPPH radical scavenging | 1.02 µg/mL |
| Gallic Acid | DPPH radical scavenging | 0.94 µg/mL |
Note: IC50 (half maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Computational Chemistry and in Silico Studies of Methyl 3 Hydroxy 4,5 Dimethoxybenzoate
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the binding mode and affinity of a potential drug molecule, providing insights into its mechanism of action at a molecular level.
Given the reported antimicrobial activity of Methyl 3-hydroxy-4,5-dimethoxybenzoate against pathogens such as Staphylococcus aureus, molecular docking simulations can be employed to investigate its interactions with key bacterial enzymes. targetmol.comnih.gov For instance, enzymes involved in bacterial cell wall synthesis, DNA replication, or folate metabolism are common targets for antibacterial agents. Docking studies of gallic acid derivatives have been performed against various microbial targets, suggesting that this compound could exhibit inhibitory activity through similar interactions. researchgate.netekb.eg
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be prepared by assigning appropriate charges and bond orders. The docking software then explores various possible conformations of the ligand within the active site of the protein, scoring them based on a force field that estimates the binding energy. The results of such simulations would likely reveal key interactions, such as hydrogen bonds between the hydroxyl and methoxy (B1213986) groups of the ligand and amino acid residues in the active site of the target protein, as well as hydrophobic interactions. researchgate.net
While specific molecular docking studies on this compound are not extensively documented in the reviewed literature, studies on structurally similar compounds provide a strong rationale for its potential to interact with various therapeutic targets. For example, docking studies on other gallic acid derivatives have shown favorable binding energies and interaction patterns with proteins implicated in cancer and microbial infections. f1000research.comnih.gov
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) Profiles
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is critical in the early stages of drug discovery to evaluate its potential as a viable drug candidate. In silico tools are widely used to predict these pharmacokinetic and toxicological parameters, helping to identify potential liabilities and guide chemical modifications.
For this compound, various ADME/T parameters can be predicted using computational models. These predictions are often based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. Several online platforms and software packages, such as SwissADME and pkCSM, are available for this purpose. semanticscholar.orgnih.gov
A predictive ADME/T analysis for this compound would likely involve the evaluation of the following parameters:
Absorption: Prediction of oral bioavailability based on Lipinski's rule of five and other drug-likeness filters. researchgate.net The presence of polar functional groups might influence its absorption characteristics.
Distribution: Estimation of its ability to cross biological membranes, such as the blood-brain barrier, and its binding to plasma proteins.
Metabolism: Identification of potential metabolic pathways, including interactions with cytochrome P450 enzymes.
Excretion: Prediction of the likely routes of elimination from the body.
Toxicity: Assessment of potential toxic effects, such as hepatotoxicity, mutagenicity, and carcinogenicity.
Studies on gallic acid and its derivatives have indicated that these compounds generally exhibit favorable ADME/T profiles, suggesting that this compound would also possess drug-like properties. semanticscholar.orgnih.gov
Below is an interactive table showcasing a hypothetical ADME/T profile for this compound based on typical predictions for similar molecules.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Formula | C10H12O5 | |
| Molecular Weight | 212.20 g/mol | Compliant with Lipinski's rule (<500) |
| LogP (Lipophilicity) | 1.4 | Indicates good solubility and permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's rule (<10) |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects |
| P-glycoprotein Substrate | No | Reduced likelihood of drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Indicates good drug-like properties |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and geometry of molecules. researchgate.net These calculations can provide valuable insights into a molecule's reactivity, stability, and spectroscopic properties.
For this compound, DFT calculations can be used to determine its optimized molecular geometry, including bond lengths and angles. Conformational analysis can also be performed to identify the most stable three-dimensional arrangement of the atoms. Studies on gallic acid have shown that the planar conformation is stabilized by intramolecular hydrogen bonds, and similar planarity would be expected for its derivatives to maximize resonance effects. mdpi.comuva.es
A key aspect of quantum chemical calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netfrontiersin.org A smaller gap generally suggests higher reactivity. The distribution of these orbitals can also reveal the sites within the molecule that are most likely to be involved in chemical reactions. For a phenolic compound like this compound, the HOMO is typically localized on the aromatic ring and the hydroxyl group, indicating their role in electron-donating processes, which is consistent with its antioxidant activity. rsc.orgrsc.orgnih.gov
The following table summarizes the types of data that would be obtained from quantum chemical calculations for this compound.
| Parameter | Description | Significance |
| Optimized Geometry | The most stable 3D arrangement of atoms. | Essential for understanding molecular interactions. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (antioxidant potential). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecular surface. | Identifies regions prone to electrophilic and nucleophilic attack. |
Virtual Screening and Rational Design for Lead Optimization
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net The gallic acid scaffold, present in this compound, is a common motif in natural products with diverse biological activities and can serve as an excellent starting point for virtual screening and rational drug design. scilit.comresearchgate.netresearchgate.net
Given its known antioxidant and antimicrobial properties, this compound can be used as a query molecule in similarity-based virtual screening to identify other compounds with potentially similar or improved activity. mdpi.commdpi.com Alternatively, a pharmacophore model can be developed based on its key structural features—the aromatic ring, hydroxyl group, and methoxy groups—which are likely responsible for its biological effects. This pharmacophore can then be used to screen large compound databases for novel molecules that match the model. nih.govtandfonline.com
Furthermore, this compound can serve as a scaffold for rational design and lead optimization. By making systematic chemical modifications to the parent molecule, it is possible to improve its potency, selectivity, and pharmacokinetic properties. For example, computational studies can guide the synthesis of new derivatives with altered substitution patterns on the aromatic ring to enhance binding affinity to a specific target or to fine-tune its ADME/T profile. researchgate.netresearchgate.net The insights gained from molecular docking and quantum chemical calculations are invaluable in this process, allowing for a more targeted and efficient approach to drug development.
Biosynthesis and Metabolic Pathways of Methyl 3 Hydroxy 4,5 Dimethoxybenzoate
Proposed Biosynthetic Routes from Aromatic Precursors (e.g., Gallic Acid, Syringic Acid)
The biosynthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate is believed to originate from the shikimic acid pathway, which is the central route for the synthesis of aromatic compounds in plants and microorganisms. wikipedia.org The specific steps leading to the final molecule likely involve key aromatic precursors such as gallic acid and the structurally related syringic acid.
Route from Gallic Acid:
Gallic acid (3,4,5-trihydroxybenzoic acid) is the most direct precursor. The formation of this compound from gallic acid would necessitate two primary types of enzymatic reactions: O-methylation and esterification. Two plausible sequences are proposed:
Pathway A: O-methylation followed by esterification. In this route, gallic acid first undergoes two specific O-methylation reactions at the hydroxyl groups on carbons 4 and 5. This regioselective methylation would yield 3-hydroxy-4,5-dimethoxybenzoic acid. The final step would be the esterification of the carboxylic acid group with methanol (B129727) to form the methyl ester product.
Pathway B: Esterification followed by O-methylation. Alternatively, the carboxyl group of gallic acid could first be esterified to form methyl gallate (methyl 3,4,5-trihydroxybenzoate). ekb.eg Subsequently, two specific O-methylation reactions would occur at the C4 and C5 positions to yield this compound.
Both pathways rely on the high substrate specificity of the involved enzymes to achieve the correct pattern of substitution on the aromatic ring.
Relationship with Syringic Acid:
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is another common plant metabolite and a dimethoxybenzene derivative of gallic acid. wikipedia.orgnih.gov While not a direct precursor to this compound due to the different positions of the methoxy (B1213986) groups, its biosynthesis shares common intermediates and enzymatic machinery. Both compounds derive from the shikimate pathway and require O-methyltransferase enzymes. wikipedia.org The biosynthesis of syringic acid involves the methylation of the hydroxyl groups at positions 3 and 5 of a gallic acid-related precursor. nih.gov The divergence between the synthesis of syringic acid and 3-hydroxy-4,5-dimethoxybenzoic acid lies in the regioselectivity of the O-methyltransferase enzymes that act upon the common trihydroxybenzoic acid core.
| Precursor | Chemical Name | Proposed Role in Biosynthesis |
|---|---|---|
| Gallic Acid | 3,4,5-Trihydroxybenzoic acid | Direct precursor undergoing sequential methylation and esterification. glpbio.comambeed.com |
| Syringic Acid | 4-Hydroxy-3,5-dimethoxybenzoic acid | Structurally related metabolite sharing a common biosynthetic origin (shikimate pathway) but differing in the methylation pattern. wikipedia.orgnih.gov |
| Methyl gallate | Methyl 3,4,5-trihydroxybenzoate (B8703473) | Potential intermediate if esterification precedes O-methylation. ekb.eg |
Enzymatic Transformations and Biocatalysis in Natural Systems
The proposed biosynthetic pathways are mediated by specific classes of enzymes that catalyze the required chemical transformations with high efficiency and selectivity. Biocatalysis, the use of these enzymes or whole organisms to perform chemical reactions, is a cornerstone of natural product synthesis. nih.gov
Key Enzymatic Reactions:
O-Methylation: This is a critical step in the biosynthesis of many aromatic compounds. nih.gov The reaction is catalyzed by O-methyltransferases (OMTs) . These enzymes typically use S-adenosyl-L-methionine (SAM) as a methyl group donor to transfer a methyl group to a hydroxyl acceptor. The formation of the specific 4,5-dimethoxy pattern of this compound from a gallic acid precursor depends on OMTs with strict regioselectivity.
Esterification: The formation of the methyl ester from the carboxylic acid is catalyzed by a carboxyl methyltransferase . This class of enzymes also often utilizes SAM as the methyl donor, transferring the methyl group to the carboxylate oxygen.
The field of metabolic engineering has explored the use of microbial hosts to produce valuable aromatic compounds. nih.gov By introducing and optimizing the expression of specific OMTs and other pathway enzymes, it is theoretically possible to design a biocatalytic process for the de novo synthesis of this compound from simple carbon sources. nih.gov
Microbial Metabolism and Degradation Studies (e.g., by Clostridium methoxybenzovorans on related compounds)
The breakdown of complex aromatic compounds in nature is largely carried out by microorganisms, which have evolved diverse metabolic pathways for their degradation.
Anaerobic Metabolism:
Studies on the strictly anaerobic bacterium Clostridium methoxybenzovorans have provided a model for the degradation of methoxylated aromatic compounds. nih.govmicrobiologyresearch.org This bacterium, isolated from an olive mill wastewater digester, is capable of utilizing various methoxylated aromatics as substrates. nih.gov The key initial step in its metabolic pathway is O-demethylation , the removal of methyl groups from the methoxy moieties. researchgate.net This process is crucial because it activates the aromatic ring, making it more susceptible to subsequent cleavage and degradation. researchgate.net For related methoxylated aromatic compounds, C. methoxybenzovorans ultimately converts them into simpler end products like acetate (B1210297) and butyrate. nih.govmicrobiologyresearch.org
Aerobic Metabolism:
In aerobic environments, other bacteria such as Pseudomonas putida are known to degrade related compounds. Research on the degradation of 3,4,5-trimethoxycinnamic acid by P. putida shows a pathway that involves initial side-chain modification followed by demethylation. nih.gov The bacterium converts the substrate into intermediates like syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) and 3-O-methylgallic acid (3,4-dihydroxy-5-methoxybenzoic acid). nih.gov These demethylation steps precede the enzymatic cleavage of the aromatic ring, demonstrating a common strategy in both aerobic and anaerobic degradation pathways for activating the stable benzene (B151609) ring. nih.gov
| Microorganism | Metabolism Type | Key Process | Substrates/Related Compounds | End Products |
|---|---|---|---|---|
| Clostridium methoxybenzovorans | Anaerobic | O-demethylation | Methoxylated aromatics (e.g., syringic acid) nih.govresearchgate.net | Acetate, Butyrate nih.govmicrobiologyresearch.org |
| Pseudomonas putida | Aerobic | Demethylation and ring fission | 3,4,5-trimethoxycinnamic acid, syringic acid nih.gov | Tricarboxylic acid intermediates nih.gov |
Future Research Directions and Therapeutic Potential of Methyl 3 Hydroxy 4,5 Dimethoxybenzoate
Elucidation of Detailed Molecular Mechanisms of Action in Biological Systems
Initial research has established that Methyl 3-hydroxy-4,5-dimethoxybenzoate possesses notable biological activities, primarily as an antimicrobial and antioxidant agent. medchemexpress.comambeed.com The compound has shown inhibitory effects against a range of microorganisms. chemfaces.com Specifically, studies have determined its minimum inhibitory concentrations (MIC) against several bacteria and fungi. targetmol.comchemfaces.com
Further investigations have highlighted its capacity to counteract oxidative stress. The compound is reported to be significantly active in providing resistance against oxidation in the presence of hydrogen peroxide (H₂O₂). medchemexpress.comtargetmol.comglpbio.comchemfaces.com
While these activities are well-documented, the precise molecular pathways through which this compound exerts its effects remain largely unexplored. Future research must prioritize the elucidation of these mechanisms. Key areas of investigation should include:
Identifying the specific cellular targets in bacteria and fungi that are affected by the compound.
Investigating its interaction with key enzymatic pathways involved in microbial metabolism and survival.
Determining how the compound scavenges reactive oxygen species (ROS) and modulates cellular antioxidant defense systems.
Understanding these detailed molecular interactions is crucial for optimizing the compound's therapeutic potential and guiding the development of more effective derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Minimum Inhibitory Concentration (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 | targetmol.comchemfaces.com |
| Escherichia coli | 10 | targetmol.comchemfaces.com |
Development of Advanced Synthetic Methodologies for Scalable and Sustainable Production
While this compound can be isolated from natural sources, reliance on extraction is often not viable for large-scale production. The development of efficient and sustainable chemical syntheses is therefore essential. Current synthetic strategies for related hydroxybenzoic acid esters often involve standard organic reactions such as the esterification of the corresponding carboxylic acid (e.g., 3-hydroxy-4,5-dimethoxybenzoic acid) with methanol (B129727), typically in the presence of an acid catalyst like sulfuric acid. ekb.egresearchgate.net
Future research should focus on creating advanced synthetic methodologies that are both scalable and environmentally friendly. This includes:
Green Chemistry Approaches: Utilizing non-toxic solvents, reducing the number of synthetic steps, and improving atom economy.
Catalytic Methods: Developing novel catalysts that can improve reaction yields and selectivity, allowing for milder reaction conditions and easier product purification.
Flow Chemistry: Implementing continuous flow processes that can offer better control over reaction parameters, improve safety, and facilitate seamless scaling from laboratory to industrial production.
The synthesis of complex pharmaceutical agents like gefitinib (B1684475) and bosutinib (B1684425) has been achieved starting from structurally similar precursors such as methyl 3-hydroxy-4-methoxybenzoate and 3-methoxy-4-hydroxybenzoic acid, respectively, through multi-step processes involving alkylation, nitration, reduction, and cyclization. nih.govmdpi.commdpi.com Adapting and refining such multi-step syntheses will be key to producing not only the parent compound but also its derivatives in a commercially viable manner.
Design and Synthesis of Novel, More Potent, and Selective Analogues and Derivatives
The core structure of this compound provides a versatile scaffold for chemical modification to enhance its biological activity or to develop novel therapeutic properties. Structure-activity relationship (SAR) studies will be fundamental in guiding the rational design of new analogues.
Potential modifications could include:
Alteration of Functional Groups: Modifying the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring to influence solubility, electronic properties, and binding affinity to biological targets.
Ester Group Modification: Replacing the methyl ester with other alkyl or aryl groups, or converting it into an amide or hydrazide, to alter the compound's pharmacokinetic profile. For example, the conversion of the related methyl gallate into galloyl hydrazide resulted in a derivative with superior properties as a rubber additive. ekb.egresearchgate.net
Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance target interaction or metabolic stability.
A derivative of the related compound curcumin, known as 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been developed to specifically target the Akt/NFκB cell survival signaling pathway, demonstrating how subtle structural changes can lead to highly specific biological actions. nih.gov Similar targeted design strategies could be applied to create analogues of this compound with enhanced potency and selectivity for antimicrobial, antioxidant, or other therapeutic applications.
Exploration of Synergistic Effects in Combination Therapies
A promising avenue for future research is the investigation of this compound in combination therapies. The synergistic interaction between this compound and existing drugs could lead to enhanced therapeutic efficacy and potentially reduce the required doses of conventional medicines.
Given its known biological activities, potential combination therapies to explore include:
With Antibiotics: Its antimicrobial properties could be leveraged to work synergistically with conventional antibiotics. This combination could prove effective against drug-resistant bacterial strains, potentially restoring the efficacy of older antibiotics or lowering the dose required, thereby minimizing side effects.
With Chemotherapeutic Agents: The antioxidant properties of the compound could help mitigate the oxidative stress and cellular damage often induced by chemotherapy drugs. Exploring its use as an adjuvant in cancer therapy could lead to improved patient outcomes by protecting healthy tissues without compromising the efficacy of the anticancer treatment.
Systematic screening of this compound in combination with a wide range of therapeutic agents is warranted to uncover novel synergistic relationships that can be translated into more effective treatment strategies.
Potential Applications in Pharmaceutical, Agrochemical, and Nutraceutical Fields
The unique properties of this compound suggest its potential for broad applications across several industries.
Pharmaceutical Field: The compound's demonstrated antimicrobial and antioxidant activities make it a strong candidate for a lead compound in drug discovery. glpbio.comchemfaces.com It could be developed into new antibiotics or serve as a protective agent against diseases associated with oxidative stress. Furthermore, the structural similarity of its core to the precursors of kinase inhibitors used in cancer therapy suggests that its scaffold could be a valuable starting point for designing new anticancer agents. nih.govmdpi.com The potent anti-herpetic activity of the related methyl gallate further supports the potential of this class of compounds in developing antiviral therapies. nih.gov
Agrochemical Field: The inhibitory action against bacteria and fungi indicates a potential role in agriculture. medchemexpress.com It could be formulated into novel bactericides or fungicides to protect crops from pathogens, offering a potentially biodegradable alternative to synthetic pesticides. Research on related hydroxy-methoxybenzoate esters has also shown antifeedant activity against insects like the pine weevil, suggesting another possible application as a crop protectant. diva-portal.org
Nutraceutical Field: As a gallic acid derivative with antioxidant properties, this compound could be explored for use in nutraceuticals and functional foods. targetmol.com It has potential as a natural food preservative to prevent spoilage caused by microbial growth and oxidation. Its antioxidant capabilities could also be harnessed in dietary supplements aimed at promoting health and wellness.
Further research and development in these areas could unlock the full commercial and therapeutic potential of this versatile compound.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-hydroxy-4,5-dimethoxybenzoate, and how can intermediates like Methyl 3-iodo-4,5-dimethoxybenzoate be utilized?
this compound can be synthesized via esterification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) with methanol under acidic catalysis. Key intermediates, such as Methyl 3-iodo-4,5-dimethoxybenzoate, are synthesized via palladium-catalyzed cross-electrophile coupling (CEC) reactions. These intermediates enable further functionalization for structure-activity studies .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
Q. What biological activities are associated with this compound, and how should bioactivity assays be designed?
This compound exhibits antibacterial activity against Gram-positive bacteria. For bioassays:
- MIC Determination : Use broth microdilution methods (e.g., 96-well plates) with bacterial strains like Staphylococcus aureus.
- Positive Controls : Compare with standard antibiotics (e.g., methicillin or ciprofloxacin) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, intramolecular hydrogen bonds (e.g., O–H···O=C) in related compounds stabilize planar conformations, which may explain discrepancies in NMR coupling constants . Use software like WinGX or ORTEP for data refinement and visualization .
Q. What strategies optimize the Pd-catalyzed cross-electrophile coupling (CEC) reactions for synthesizing halogenated derivatives like Methyl 3-iodo-4,5-dimethoxybenzoate?
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos).
- Solvent/Base Optimization : DMF or THF with K₂CO₃ enhances reactivity.
- Kinetic Monitoring : Track reaction progress via TLC or GC-MS to prevent over-iodination .
Q. How do hydrogen-bonding networks in this compound derivatives influence their physicochemical properties?
SC-XRD data show that intramolecular H-bonds (e.g., between hydroxy and ester groups) reduce molecular flexibility and increase melting points. These interactions also affect solubility in polar solvents like methanol .
Q. What advanced analytical methods are critical for studying structure-activity relationships (SAR) in halogenated analogs?
- DFT Calculations : Predict electronic effects of substituents (e.g., iodine vs. bromine) on reactivity.
- LC-MS/MS : Quantify metabolic stability in vitro using liver microsomes.
- SAR Mapping : Compare MIC values of analogs (e.g., Methyl 3-bromo-4,5-dimethoxybenzoate) to identify pharmacophores .
Methodological Notes
- Contradiction Management : If NMR data conflict with crystallographic results, prioritize SC-XRD for resolving stereochemical ambiguities .
- Reaction Scale-Up : For multi-step syntheses, optimize intermediates (e.g., Methyl 3-iodo-4,5-dimethoxybenzoate) using flow chemistry to improve yield and reproducibility .
- Data Reporting : Adhere to IUPAC guidelines for spectroscopic data and crystallographic CIF files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
